(5Z)-5-[[3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
“(5Z)-5-[[3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-[[3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidinone Core: This can be achieved by the reaction of an appropriate α-haloketone with thiourea under basic conditions.
Introduction of the Substituents: The phenyl and ethyl groups can be introduced through nucleophilic substitution reactions, using reagents like phenols and alkyl halides.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the thiazolidinone ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings and thiazolidinone core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, phenols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Antimicrobial Agents: Evaluated for their effectiveness against bacterial and fungal infections.
Anti-inflammatory Agents: Studied for their potential to reduce inflammation in biological systems.
Medicine
Anticancer Agents: Investigated for their ability to inhibit cancer cell growth and induce apoptosis.
Drug Development: Potential lead compound for developing new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Material Science:
Mechanism of Action
The mechanism of action of “(5Z)-5-[[3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” involves interaction with various molecular targets:
Enzyme Inhibition: Inhibits specific enzymes involved in microbial or cancer cell metabolism.
Receptor Binding: Binds to specific receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: Affects signaling pathways involved in inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar core structure but different substituents, leading to varied biological activities.
Uniqueness
Structural Features: The specific combination of substituents in “(5Z)-5-[[3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” imparts unique chemical and biological properties.
Biological Activity: Exhibits a distinct profile of antimicrobial, anti-inflammatory, and anticancer activities compared to other thiazolidinones.
Properties
IUPAC Name |
(5Z)-5-[[3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO3S2/c1-3-24-20(25)18(29-21(24)28)11-14-10-15(22)12-16(23)19(14)27-9-8-26-17-7-5-4-6-13(17)2/h4-7,10-12H,3,8-9H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYNKCPJKGSHGX-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OCCOC3=CC=CC=C3C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OCCOC3=CC=CC=C3C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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